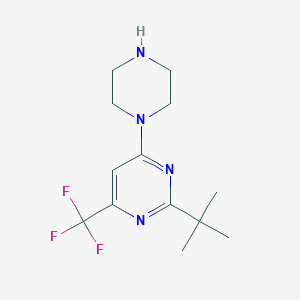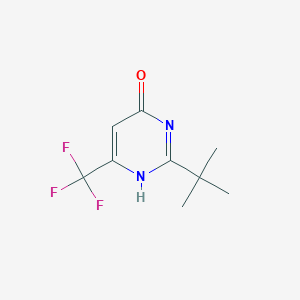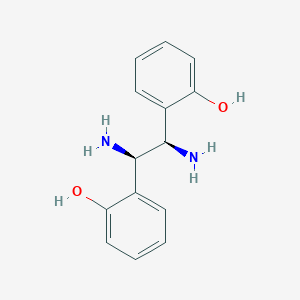
Tin, isotope of mass 126
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin (Sn) is a chemical element with the atomic number 50 and is a member of the carbon group. Tin has ten stable isotopes with the most abundant being tin-120, tin-118, and tin-116. Tin-126 is an isotope of tin that has a half-life of 230,000 years. This isotope is of interest to scientists because of its potential use in scientific research.
Mecanismo De Acción
Tin-126 does not have any known mechanism of action as it is an isotope of tin that is not used in any biological processes.
Efectos Bioquímicos Y Fisiológicos
Tin-126 does not have any known biochemical or physiological effects as it is not used in any biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tin-126 in lab experiments is its long half-life, which allows for extended periods of observation and experimentation. However, one limitation is the difficulty in obtaining large quantities of tin-126 as it is a rare isotope.
Direcciones Futuras
There are several future directions for the use of tin-126 in scientific research. One area of interest is in the study of the properties of nuclear matter and the behavior of matter in extreme conditions. Another area of interest is in the development of new technologies for the production and purification of tin-126. Additionally, there is potential for the use of tin-126 in medical imaging and cancer treatment research.
Conclusion:
Tin-126 is an isotope of tin that has several scientific research applications, particularly in the field of nuclear physics. While it does not have any known biochemical or physiological effects, its long half-life and neutron-rich properties make it a valuable tool for studying the properties of nuclear matter. Further research is needed to fully understand the potential uses of tin-126 in scientific research.
Métodos De Síntesis
Tin-126 can be produced through the irradiation of natural tellurium (Te) with neutrons. The tellurium-126 isotope will absorb a neutron and undergo beta decay to form tin-126.
Aplicaciones Científicas De Investigación
Tin-126 has several scientific research applications. One of the most important is in the field of nuclear physics. Tin-126 is a neutron-rich isotope that can be used to study the properties of nuclear matter, such as its density and compressibility. This is important in understanding the behavior of matter in extreme conditions, such as in neutron stars.
Propiedades
Número CAS |
15832-50-5 |
|---|---|
Nombre del producto |
Tin, isotope of mass 126 |
Fórmula molecular |
Sn |
Peso molecular |
125.9077 g/mol |
Nombre IUPAC |
tin-126 |
InChI |
InChI=1S/Sn/i1+7 |
Clave InChI |
ATJFFYVFTNAWJD-RKEGKUSMSA-N |
SMILES isomérico |
[126Sn] |
SMILES |
[Sn] |
SMILES canónico |
[Sn] |
Sinónimos |
Tin-126 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



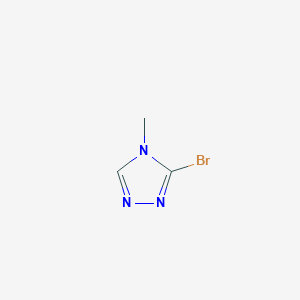
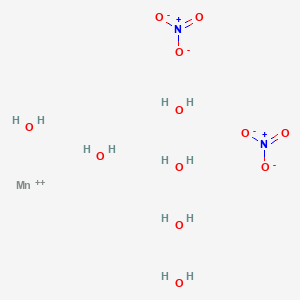
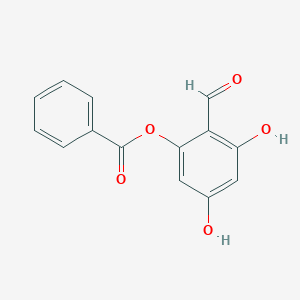
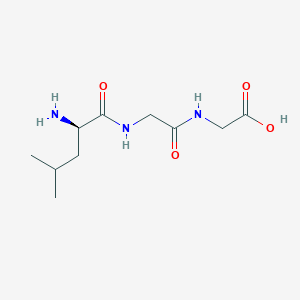
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
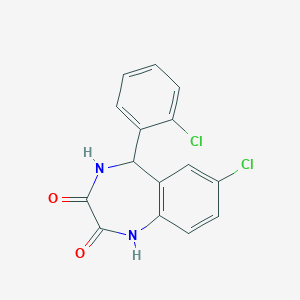
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
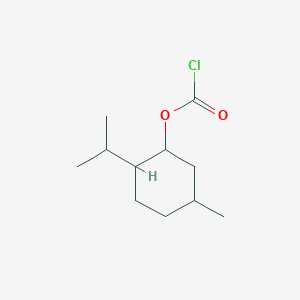
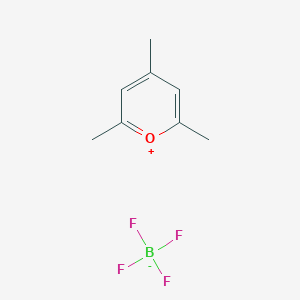
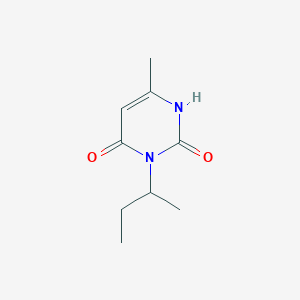
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
